molecular formula C3H2Cl2N2 B1655454 2-Propenenitrile, 2-amino-3,3-dichloro- CAS No. 36641-13-1

2-Propenenitrile, 2-amino-3,3-dichloro-

Cat. No.: B1655454
CAS No.: 36641-13-1
M. Wt: 136.96 g/mol
InChI Key: ZNXSUWSNVODENE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For example, chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as major product .


Molecular Structure Analysis

The molecular structure of 2-Propenenitrile, 2-chloro- is available as a 2D Mol file or as a computed 3D SD file . The molecular structure of 2-Propenenitrile is also available in similar formats .

Properties

IUPAC Name

2-amino-3,3-dichloroprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2/c4-3(5)2(7)1-6/h7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXSUWSNVODENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C(Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482718
Record name 2-Propenenitrile, 2-amino-3,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36641-13-1
Record name 2-Propenenitrile, 2-amino-3,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,3-dichloroprop-2-enenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenenitrile, 2-amino-3,3-dichloro-
Reactant of Route 2
2-Propenenitrile, 2-amino-3,3-dichloro-
Reactant of Route 3
Reactant of Route 3
2-Propenenitrile, 2-amino-3,3-dichloro-
Reactant of Route 4
2-Propenenitrile, 2-amino-3,3-dichloro-
Reactant of Route 5
2-Propenenitrile, 2-amino-3,3-dichloro-
Reactant of Route 6
2-Propenenitrile, 2-amino-3,3-dichloro-

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